molecular formula C19H18N4O2S B2973990 2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide CAS No. 709617-15-2

2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide

Cat. No.: B2973990
CAS No.: 709617-15-2
M. Wt: 366.44
InChI Key: ZGQAPLWAWNLUSW-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide is a compound that features an imidazole ring, a thioether linkage, and a malonamide core. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide typically involves the formation of the imidazole ring followed by the introduction of the thioether and malonamide functionalities. One common method involves the reaction of 1-methyl-1H-imidazole-2-thiol with N1,N3-diphenylmalonamide under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the malonamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the malonamide core.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various enzymatic activities. The thioether linkage can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The malonamide core can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-imidazole-2-thiol
  • N1,N3-diphenylmalonamide
  • 2-((1-methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride

Uniqueness

2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide is unique due to its combination of an imidazole ring, a thioether linkage, and a malonamide core. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its structure also provides multiple sites for modification, enabling the development of derivatives with enhanced properties .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N,N'-diphenylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-23-13-12-20-19(23)26-16(17(24)21-14-8-4-2-5-9-14)18(25)22-15-10-6-3-7-11-15/h2-13,16H,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQAPLWAWNLUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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